amino}acetic acid CAS No. 1354950-76-7](/img/structure/B1526115.png)

2-{[(Tert-butoxy)carbonyl](oxolan-2-ylmethyl)amino}acetic acid

Overview

Description

The compound “2-{(Tert-butoxy)carbonylamino}acetic acid” is a synthetic compound used in scientific research. It contains a tert-butoxycarbonyl (BOC) group, which is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The synthesis of compounds with a BOC group can be achieved under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group can also be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Molecular Structure Analysis

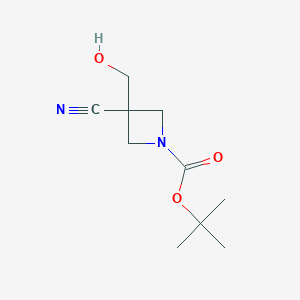

The molecular formula of “2-{(Tert-butoxy)carbonylamino}acetic acid” is C12H21NO5 . Its molecular weight is 259.30 . The InChI code for this compound is 1S/C12H21NO5/c1-12(2,3)18-11(16)13(8-10(14)15)7-9-5-4-6-17-9/h9H,4-8H2,1-3H3,(H,14,15) .Chemical Reactions Analysis

The BOC group in the compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis

The compound is an oil at room temperature . Its storage temperature is normal . The boiling point is not specified .Scientific Research Applications

Novel Building Blocks for Enantiomerically Pure Compounds

Zimmermann and Seebach (1987) described the preparation of novel electrophilic building blocks, including derivatives related to "2-{(Tert-butoxy)carbonylamino}acetic acid," for synthesizing enantiomerically pure compounds (EPC). These derivatives, obtained through acetalization and bromination, are pivotal for constructing chiral derivatives of pyruvic acid and other carboxylic acids, showcasing their utility in synthesizing complex molecules with high enantiomeric purity Zimmermann & Seebach, 1987.

Quantitative Cleavage in Amino Acid and Peptide Derivatives

Ehrlich-Rogozinski (1974) demonstrated the quantitative cleavage of the tert-butyloxycarbonyl group from N-blocked amino acids and peptides. This process is significant for accurately determining the presence of the tert-butyloxycarbonyl derivative in various compounds, highlighting its importance in peptide synthesis and modification Ehrlich-Rogozinski, 1974.

Synthesis of Protected Aldehyde Building Blocks

Groth and Meldal (2001) outlined the synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals. This study presents a method for incorporating various side chains into the aldehyde protection group, demonstrating the flexibility and utility of these compounds in solid-phase synthesis and the creation of novel peptide isosteres Groth & Meldal, 2001.

Antibacterial Activity of β-lactams

Tombor et al. (1995) developed general methods for synthesizing new 7-acylamino-2-iso-oxacephem-4-carboxylic acids, showcasing the antibacterial activity of these compounds against Gram-positive microorganisms. The study underscores the potential of derivatives for contributing to the development of novel antibiotics Tombor et al., 1995.

Insight into Lithium Enolate Behavior

Strazewski and Tamm (1986) provided insight into the behavior of lithium enolates derived from similar compounds in solution, offering valuable information on their chemical behavior and reactivity. This study is crucial for understanding the properties of enolates in synthetic applications Strazewski & Tamm, 1986.

These studies highlight the versatility of "2-{(Tert-butoxy)carbonylamino}acetic acid" and related compounds as intermediates in the synthesis of enantiomerically pure compounds, protected aldehyde building blocks, and compounds with antibacterial activity, as well as their roles in elucidating chemical behaviors and reactions. The breadth of applications demonstrates the compound's significance in advancing scientific research in chemistry and pharmacology.

Safety and Hazards

properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl-(oxolan-2-ylmethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13(8-10(14)15)7-9-5-4-6-17-9/h9H,4-8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWEHCHFYIIWLLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1CCCO1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(Tert-butoxy)carbonyl](oxolan-2-ylmethyl)amino}acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1526039.png)

![3-Bromoimidazo[1,5-a]pyridine](/img/structure/B1526049.png)

![[2,4'-Bipyridin]-5-ylmethanamine](/img/structure/B1526050.png)

![[6-(Benzyloxy)pyridin-3-yl]methanol](/img/structure/B1526053.png)